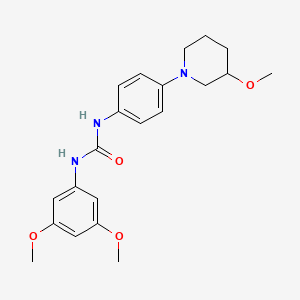

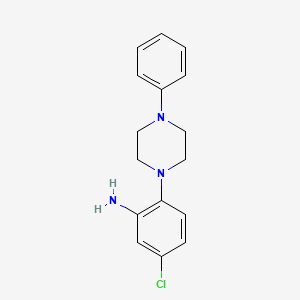

5-Chloro-2-(4-phenylpiperazin-1-YL)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-(4-phenylpiperazin-1-YL)aniline is a chemical compound with the molecular formula C16H18ClN3 . It is a compound of interest in the field of medicinal chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(4-phenylpiperazin-1-YL)aniline, such as its melting point, boiling point, and density, are not explicitly provided in the search results .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

5-Chloro-2-(4-phenylpiperazin-1-YL)aniline: derivatives have been synthesized and studied as potential acetylcholinesterase inhibitors (AChEIs) . These compounds could play a significant role in the treatment of Alzheimer’s disease (AD) by improving cognitive functions and memory. The derivatives show promise due to their selective inhibitory activity, which is crucial for reducing side effects and enhancing therapeutic efficacy.

Anticonvulsant Activity

Derivatives of 5-Chloro-2-(4-phenylpiperazin-1-YL)aniline have been evaluated for their anticonvulsant activity . These studies are vital as they contribute to the development of new treatments for epilepsy, a condition that affects millions worldwide. The compounds’ effectiveness in animal models of epilepsy suggests potential for human therapeutic applications.

Selective Inhibition Studies

The selective inhibition properties of these compounds make them excellent candidates for scientific studies on enzyme activity regulation . Understanding selective inhibition can lead to the development of more targeted and effective drugs with fewer side effects.

Lead Compound Development

One of the derivatives, referred to as compound 6g, has shown potent inhibitory activity and is considered a lead compound for further drug development . This highlights the compound’s potential as a starting point for creating new medications that could revolutionize treatment protocols for various diseases.

Mecanismo De Acción

Propiedades

IUPAC Name |

5-chloro-2-(4-phenylpiperazin-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3/c17-13-6-7-16(15(18)12-13)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBMEDCJQKLLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(4-phenylpiperazin-1-YL)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2791064.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2791065.png)

![2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791070.png)

![N-(3-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2791074.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2791083.png)